3-Phenyl-1,3-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of salicylanilide with ethyl chloroformate . Another method includes the reaction of 2-hydroxybenzonitrile with phenylisocyanate, followed by hydrolytic cleavage . Additionally, triphosgene has been employed as a reagent for the direct construction of the 3-aryl-1,3-benzoxazine-2,4-dione system .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials such as salicylanilide and ethyl chloroformate. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of triphosgene as a reagent has also been explored for large-scale synthesis due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in the formation of substituted benzoxazine derivatives.
Scientific Research Applications
3-Phenyl-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis . The compound’s structure allows it to interact with enzymes and other proteins, disrupting essential biological processes in the target organisms.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Another benzoxazine derivative with similar structural features.
3-Phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: A closely related compound with comparable biological activities.
Uniqueness
3-Phenyl-1,3-benzoxazine-2,4-dione stands out due to its unique combination of biological activities and chemical reactivity
Properties
CAS No. |
1217-25-0 |
---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)18-14(17)15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
AIPDYRUQGNTLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.